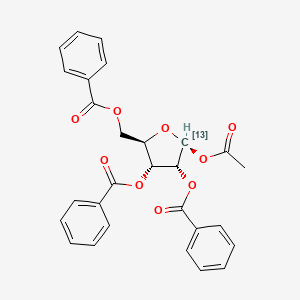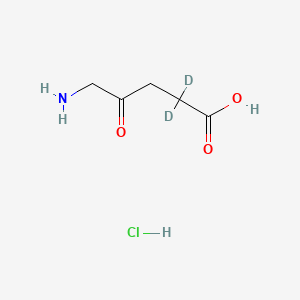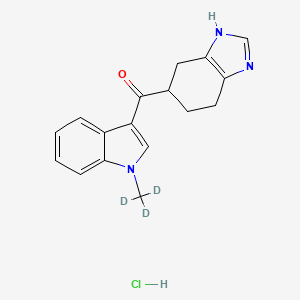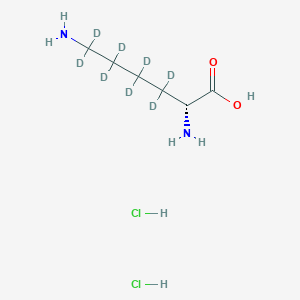
D-Lysine-d8 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Lysine-d8 (dihydrochloride) is a deuterium-labeled form of D-Lysine, an essential amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule enhances its stability and allows for its use as a tracer in various scientific studies. This compound is particularly valuable in pharmacokinetic and metabolic research due to its ability to provide detailed insights into the behavior of lysine in biological systems .
准备方法
The synthesis of D-Lysine-d8 (dihydrochloride) involves the incorporation of deuterium into the lysine molecule. One common method includes the use of deuterated reagents in the synthesis process. The preparation method typically involves the following steps:
Splitting: The lysine molecule is split into its constituent parts.
Desalting: The split components are desalted to remove any impurities.
Refining: The desalted components are refined to produce the final deuterium-labeled product.
Industrial production methods often involve large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield of the final product.
化学反应分析
D-Lysine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lysine derivatives with additional oxygen atoms, while reduction may yield lysine derivatives with additional hydrogen atoms .
科学研究应用
D-Lysine-d8 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and utilization of lysine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lysine-containing drugs.
Industry: Applied in the development of stable isotope-labeled compounds for use in various industrial processes
作用机制
The mechanism of action of D-Lysine-d8 (dihydrochloride) involves its incorporation into biological systems where it behaves similarly to natural lysine. The deuterium labeling allows for precise tracking and quantification of lysine in various metabolic pathways. The molecular targets and pathways involved include lysine transporters and enzymes responsible for lysine metabolism .
相似化合物的比较
D-Lysine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
L-Lysine-d8 (dihydrochloride): The L-isomer of lysine with deuterium labeling.
DL-Lysine-d8 (dihydrochloride): A racemic mixture of D- and L-lysine with deuterium labeling.
L-Lysine-4,4,5,5-d4 (dihydrochloride): A partially deuterated form of lysine
These similar compounds share the common feature of deuterium labeling but differ in their specific isotopic composition and stereochemistry.
属性
分子式 |
C6H16Cl2N2O2 |
|---|---|
分子量 |
227.16 g/mol |
IUPAC 名称 |
(2R)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1/i1D2,2D2,3D2,4D2;; |
InChI 键 |
JBBURJFZIMRPCZ-SDYKFIRESA-N |
手性 SMILES |
[2H]C([2H])([C@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl |
规范 SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


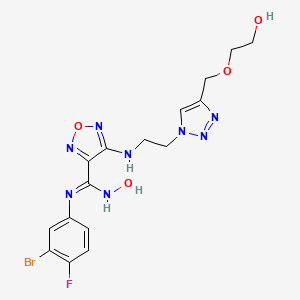
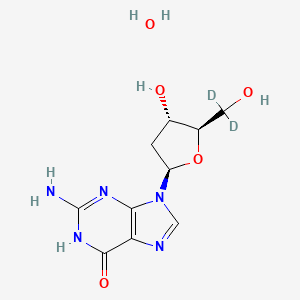

![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)

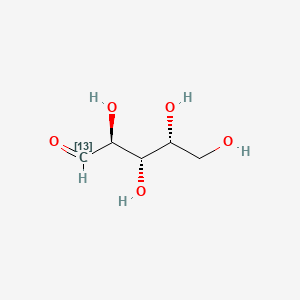
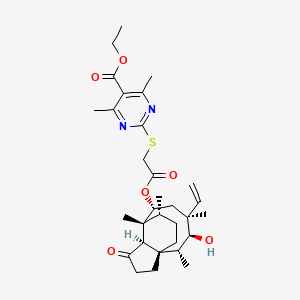
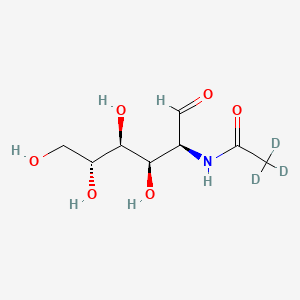
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
